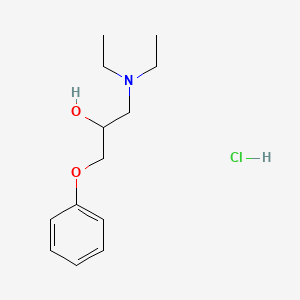

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride is an organic compound that belongs to the class of amines It is a hydrochloride salt form of a secondary amine, characterized by the presence of a diethylamino group and a phenoxy group attached to a propanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride typically involves the reaction of diethylamine with 3-phenoxy-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Diethylamine and 3-phenoxy-2-propanol.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Formation of the Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(Diethylamino)-3-phenoxy-2-propanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The diethylamino group or the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reactions: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetone derivatives, while reduction may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Cardiovascular Treatment

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride has been identified as an effective agent for managing conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its mechanism of action includes:

- Bradycardia Induction : The compound exhibits bradycardic effects, which can be beneficial in reducing heart rate during tachycardic episodes. This property makes it a potential therapeutic option for patients experiencing rapid heart rates due to various cardiac conditions .

- Isoproterenol Antagonism : It acts as an antagonist to isoproterenol, a medication that can increase heart rate and contractility. By blocking isoproterenol's effects, this compound can help stabilize heart rhythms and reduce the risk of arrhythmias .

Research and Development

The compound is also utilized in research settings to explore its effects on the sympathetic nervous system. Studies indicate that it may help in understanding the pathways involved in cardiac function and the development of new treatments for cardiovascular diseases .

Cosmetic Applications

In addition to its medical uses, this compound has been explored for its potential as a preservative in cosmetic formulations. Its properties allow it to function effectively in maintaining product stability and preventing microbial growth, thus enhancing the shelf life of cosmetic products .

Industrial Applications

The compound's chemical properties make it suitable for various industrial applications, including:

- Chemical Synthesis : It serves as an intermediate in the synthesis of other pharmaceuticals and chemical compounds, contributing to the production of more complex molecules used in various therapeutic contexts .

- Formulation Development : Its compatibility with other ingredients allows it to be incorporated into formulations aimed at improving skin permeability and enhancing drug delivery systems .

Case Study 1: Cardiovascular Effects

A study highlighted the use of this compound in animal models to assess its impact on heart rate variability and blood pressure regulation. Results indicated significant reductions in heart rate following administration, supporting its use as a bradycardic agent .

Case Study 2: Cosmetic Formulations

Research examining the percutaneous absorption of 1-phenoxy-2-propanol (a related compound) demonstrated its effectiveness as a preservative in cosmetic products. The study utilized Franz diffusion cells to measure absorption rates, revealing that formulations containing this compound maintained stability over extended periods .

Mecanismo De Acción

The mechanism of action of 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride can be compared with other similar compounds, such as:

Diethylamine: A secondary amine with similar structural features.

Phenoxypropanol: A compound with a phenoxy group attached to a propanol backbone.

Diethylaminoethyl chloride: A related compound with a diethylamino group and an ethyl chloride moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride, also known as a pharmacologically active compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a diethylamino group and a phenoxy moiety. Its molecular formula is C13H19ClN2O, and it has a CAS number of 71501-69-4. The compound is typically provided in hydrochloride form to enhance its solubility in aqueous solutions, facilitating biological assays.

The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells:

- Receptor Interaction : It has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), particularly affecting the α7 subtype, which plays a crucial role in neurotransmission and neuroprotection .

- Enzyme Inhibition : The compound inhibits specific enzymes such as phospholipase A2, which is involved in inflammatory processes. This inhibition correlates with reduced phospholipidosis, a condition associated with drug toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : The compound is readily absorbed when administered orally or intravenously.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity.

- Excretion : The metabolites are excreted via urine, and the compound exhibits a half-life conducive for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. Notably, it has been effective against adenocarcinoma cell lines expressing nAChRs .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit specific inflammatory pathways. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- In Vivo Studies : Animal studies indicate that low doses exhibit beneficial effects such as reduced inflammation without significant toxicity. However, higher doses have been associated with hepatotoxicity and nephrotoxicity.

- Cell Culture Experiments : In vitro experiments using various cancer cell lines demonstrated that the compound effectively induces apoptosis and inhibits cell growth at micromolar concentrations .

Data Summary

Propiedades

IUPAC Name |

1-(diethylamino)-3-phenoxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13;/h5-9,12,15H,3-4,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWIRDBOPHDBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(COC1=CC=CC=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.